2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(4-sulfamoylbenzyl)acetamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial community.
Synthesis Analysis
This involves detailing the process used to synthesize the compound, including the starting materials, reagents, and conditions required for the synthesis.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound can undergo, including its reactivity, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This involves detailing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Antitumor and Antibacterial Applications
- Thymidylate Synthase Inhibitors : A study highlights the synthesis of nonclassical 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase, which could function as antitumor agents (Gangjee, Qiu, & Kisliuk, 2004).
- Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase : Another study synthesized compounds as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase, presenting strong inhibitory effects against human targets, indicating potential for antitumor treatments (Gangjee, Qiu, Li, & Kisliuk, 2008).
- Antitumor and Antibacterial Agents : A variety of novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines were synthesized as potential inhibitors of thymidylate synthase and as antitumor and/or antibacterial agents (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).
Herbicide Applications
- Acetohydroxyacid Synthase Inhibitors : Research on pyrimidinylthiobenzoates, which are similar in structure, showed their significance as herbicides targeting acetohydroxyacid synthase, a key enzyme in branched-chain amino acid biosynthesis (He, Li, Zhu, Xi, Niu, Wan, Zhang, & Yang, 2007).
Material Science Applications
- Corrosion Inhibition : A study on pyridopyrimidinone derivatives, which share structural similarities, explored their use as corrosion inhibitors for carbon steel in industrial applications, demonstrating the potential of pyrimidinyl compounds in material science (Abdallah, Shalabi, & Bayoumy, 2018).
Pharmacokinetics and Bioavailability
- Pharmacokinetics and Disposition Studies : Research on a thiouracil derivative structurally related to the compound evaluated its pharmacokinetics and disposition in animals and humans, indicating potential for clinical trials and highlighting the importance of such studies for drug development (Dong, Varma, Wolford, Ryder, Di, Feng, Terra, Sagawa, & Kalgutkar, 2016).
Safety And Hazards
This involves detailing the safety precautions that must be taken when handling the compound, as well as any potential hazards associated with its use.
Future Directions
This involves discussing potential future research directions or applications for the compound, based on its properties and uses.
properties
IUPAC Name |
2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S2/c18-27(24,25)13-5-3-12(4-6-13)9-19-16(22)10-21-11-20-14(8-17(21)23)15-2-1-7-26-15/h1-8,11H,9-10H2,(H,19,22)(H2,18,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWWEFSCFWZPQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(4-sulfamoylbenzyl)acetamide |
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